4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
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Overview
Description
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloropyrimidine moiety linked to a piperazine ring, which is further connected to a dimethylpyrimidine group. It is used in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves the following steps:
Formation of the Chloropyrimidine Intermediate: The starting material, 5-chloropyrimidine, is reacted with piperazine under controlled conditions to form the intermediate 5-chloropyrimidin-2-yl-piperazine.
Coupling with Dimethylpyrimidine: The intermediate is then coupled with N,N-dimethylpyrimidin-2-amine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Synthesis of Intermediates: The intermediates are synthesized in bulk using automated reactors.
Purification and Isolation: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropyrimidine moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, potentially forming N-oxides.
Reduction Products: Reduced forms, potentially leading to the removal of the chlorine atom.
Scientific Research Applications
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
- 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine
Uniqueness
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C14H18ClN7 |
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Molecular Weight |
319.79 g/mol |
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C14H18ClN7/c1-20(2)14-16-4-3-12(19-14)21-5-7-22(8-6-21)13-17-9-11(15)10-18-13/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
BEZVEEWJMRZMMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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